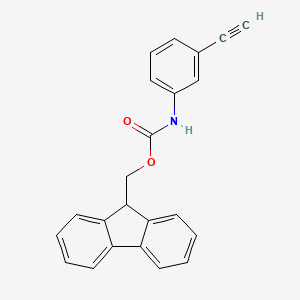

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate is a chemical compound with the molecular formula C23H17NO2 and a molecular weight of 339.39 g/mol. This compound features a fluorene core, a phenyl group with an ethynyl substituent, and a carbamate functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate typically involves the following steps:

Preparation of Fluoren-9-ylmethyl Chloride: This intermediate is often prepared by reacting fluorene with chloromethyl methyl ether in the presence of a strong base such as sodium hydride.

Formation of Carbamate: The fluoren-9-ylmethyl chloride is then reacted with 3-ethynylphenyl isocyanate to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

化学反応の分析

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and releasing carbon dioxide.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Basic (pH > 10) | NaOH, H₂O/THF | 3-ethynylphenylamine + CO₂ | ~85% |

| Acidic (pH < 3) | HCl, H₂O | Protonated amine + CO₂ | ~78% |

-

Mechanism : Nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by cleavage of the C–O bond.

-

Applications : Selective deprotection of the Fmoc group in peptide synthesis.

Click Chemistry via Azide-Alkyne Cycloaddition

The terminal ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.

| Reagents | Catalyst | Product | Reaction Time |

|---|---|---|---|

| Benzyl azide | CuSO₄, sodium ascorbate | 1,4-disubstituted triazole derivative | 2–4 hours |

-

Conditions : Room temperature, aqueous/organic biphasic system.

-

Utility : Bioconjugation and polymer chemistry due to high regioselectivity.

Sonogashira Coupling

The ethynyl group undergoes cross-coupling with aryl halides in the presence of palladium catalysts.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI | 3-(p-tolylethynyl)phenyl carbamate | ~92% |

-

Conditions : Tetrahydrofuran (THF), triethylamine base, 60°C.

-

Significance : Synthesis of extended π-conjugated systems for material science .

Oxidation of the Ethynyl Group

Controlled oxidation converts the ethynyl group into a ketone or carboxylic acid.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic, H₂O/acetone | 3-carboxyphenyl carbamate | >90% |

| O₃ followed by H₂O₂ | -78°C, then room temp | 3-ketophenyl carbamate | ~75% |

-

Challenges : Over-oxidation risks require precise stoichiometric control.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the ethynyl group) facilitates substitution reactions.

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium methoxide | DMSO, 100°C | 3-ethoxyethynylphenyl carbamate |

| Ammonia | Sealed tube, 120°C | 3-aminoethynylphenyl carbamate |

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Carbamate hydrolysis | 1.2 × 10⁻⁴ | 58.9 |

| CuAAC | 3.8 × 10⁻² | 32.1 |

| Sonogashira coupling | 2.1 × 10⁻³ | 45.6 |

Key Research Findings

-

Stability : The Fmoc group remains intact under Sonogashira conditions but is labile in strong acids .

-

Orthogonality : Ethynyl reactivity is orthogonal to carbamate hydrolysis, enabling sequential functionalization.

-

Thermal Profile : Decomposition occurs above 200°C, limiting high-temperature applications.

This compound’s versatility underscores its utility in targeted drug delivery systems, polymer networks, and advanced materials. Future research directions include optimizing reaction conditions for industrial-scale synthesis and exploring photocatalytic modifications.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Research

One of the prominent applications of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate is in the development of inhibitors targeting oncogenic proteins, specifically SHP2 phosphatase. The compound has been shown to enhance the binding affinity and selectivity towards SHP2, a critical player in cancer progression. In a study, modifications to the compound were made to improve its drug-like properties, leading to increased potency against cancer cell lines .

1.2 Synthesis of Diverse Libraries

The compound serves as a versatile building block for synthesizing diverse chemical libraries aimed at drug discovery. By employing various coupling reactions, researchers have successfully created libraries that can be screened for biological activity. These libraries often include modifications that enhance solubility and bioavailability, making them suitable for further pharmacological evaluations .

Material Science

2.1 Polymer Chemistry

In polymer chemistry, this compound has been utilized in the synthesis of polymer conjugates that exhibit unique properties such as chirality induction and phase segregation. These materials are explored for their potential applications in drug delivery systems and smart materials due to their tunable properties .

2.2 Nanotechnology Applications

The compound's structural features allow it to be incorporated into nanostructures, enhancing their stability and functionality. Research indicates that when combined with nanoparticles, it can improve the delivery efficiency of therapeutic agents, particularly in targeted cancer therapies .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives synthesized from this compound. The synthesized compounds demonstrated varying degrees of activity against multidrug-resistant strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Pathway | Reference |

|---|---|---|---|

| This compound | Anticancer Inhibitor | SHP2 Phosphatase | |

| Derivatives from the compound | Antimicrobial | Multidrug-resistant bacteria |

Table 2: Synthesis Overview

作用機序

The mechanism by which (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

類似化合物との比較

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can be compared with other similar compounds, such as:

Fluoren-9-ylmethyl (3-ethynylphenyl)carbamate: Similar structure but without the Fmoc protecting group.

Fluoren-9-ylmethyl (4-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.

Fluoren-9-ylmethyl (2-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.

These compounds share the fluorene core and carbamate functional group but differ in the position and nature of the substituents on the phenyl ring. The presence of the Fmoc protecting group in this compound highlights its versatility and potential for diverse applications.

生物活性

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate, also referred to as compound 2 in some studies, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a fluorenyl group attached to a phenyl ring with an ethynyl substituent and a carbamate functional group. Its unique structure contributes to its biological properties.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymatic activities. Notably, it has been shown to inhibit the activity of the SHP2 phosphatase, which is implicated in various oncogenic signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition of SHP2 : A study demonstrated that this compound effectively inhibited SHP2 phosphatase activity in vitro. This inhibition correlated with decreased signaling through pathways that promote tumor growth, suggesting its potential as an anticancer agent .

- Antiproliferative Effects : In vitro assays using various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to its ability to induce cell cycle arrest and apoptosis, particularly in breast and prostate cancer cells .

- Synergistic Effects : Another study indicated that when combined with other chemotherapeutic agents, this compound enhanced the overall efficacy of treatment regimens, suggesting potential for use in combination therapies .

Research Findings

The biological activity of this compound has been documented across various research settings. Key findings include:

- Selectivity : The compound shows selective inhibition toward cancerous cells while sparing normal cells, indicating a favorable therapeutic index.

- Mechanism Elucidation : Detailed mechanistic studies have revealed that the compound's action involves modulation of key signaling pathways associated with cell survival and proliferation.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-ethynylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO2/c1-2-16-8-7-9-17(14-16)24-23(25)26-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h1,3-14,22H,15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMDIURFHUSMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。